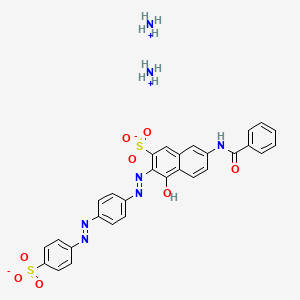

Diammonium 7-benzamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Description

IUPAC Nomenclature and Functional Group Analysis

The IUPAC name diammonium 7-benzamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is derived through systematic identification of the parent structure and substituents:

- Parent Hydrocarbon : A naphthalene ring system forms the core structure.

- Substituent Hierarchy :

- Position 2 : A sulphonate group ($$-\text{SO}_3^-$$) linked to an ammonium counterion.

- Position 3 : An azo group ($$-\text{N}=\text{N}-$$) bonded to a phenyl ring, which is further substituted at the para-position with another azo group connected to a sulphonatophenyl group.

- Position 4 : A hydroxyl group ($$-\text{OH}$$).

- Position 7 : A benzamido group ($$-\text{NHCOC}6\text{H}5$$).

Functional Group Analysis :

- Sulphonates : Two sulphonate groups ($$-\text{SO}_3^-$$) at positions 2 and on the distal phenyl ring, contributing to high aqueous solubility and ionic character.

- Azo Groups : Two azo ($$-\text{N}=\text{N}-$$) linkages enable π-conjugation, critical for light absorption properties.

- Benzamido Group : Introduces aromaticity and hydrogen-bonding potential.

Table 1: Functional Groups and Positions

| Position | Functional Group | Role in Structure |

|---|---|---|

| 2 | Sulphonate | Solubility, ionic charge |

| 3 | Azo-linked phenyl | Chromophore, conjugation pathway |

| 4 | Hydroxyl | Hydrogen bonding, acidity |

| 7 | Benzamido | Steric bulk, aromatic interactions |

Comparative Analysis of Synonyms and Registry Identifiers

This compound is recognized under multiple designations:

Primary Synonyms :

- 7-Amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonic acid, diammonium salt.

- Diammonium 7-benzoylamido-4-hydroxy-3,3'-azonaphthalene-2,2'-disulphonate (non-IUPAC variant).

Registry Identifiers :

Structural Comparison of Synonyms :

The synonym 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonic acid, diammonium salt differs from the IUPAC name in its use of "amino" instead of "benzamido," reflecting an incomplete substituent description. The IUPAC name explicitly specifies the benzoyl moiety attached to the amino group at position 7.

Table 2: Registry Identifiers and Synonyms

| Identifier | Value | Source |

|---|---|---|

| CAS Registry | 68227-38-3 | Chemlyte Solutions |

| EINECS | 269-350-1 | European Inventory |

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound is limited in public databases, structural analogs provide insights:

- Ionic Packing : The diammonium counterions likely form ionic bonds with sulphonate groups, creating a layered crystal lattice.

- Planarity : The naphthalene core and azo-linked phenyl groups adopt a near-planar configuration due to π-π stacking interactions.

- Tautomerism : The azo groups may exhibit tautomerism under specific pH conditions, though this is suppressed by the electron-withdrawing sulphonate groups.

Stereochemical Notes :

- Cis-Trans Isomerism : Azo groups typically display trans configurations in the solid state to minimize steric strain.

- Hydrogen-Bonding Network : Hydroxyl and benzamido groups participate in intermolecular hydrogen bonds, influencing crystal morphology.

Challenges in Characterization :

- The compound’s high solubility complicates single-crystal X-ray diffraction analysis.

- Dynamic protonation states of the ammonium ions may lead to polymorphic variability.

Properties

CAS No. |

83968-57-4 |

|---|---|

Molecular Formula |

C29H21N5O8S2.2H3N C29H27N7O8S2 |

Molecular Weight |

665.7 g/mol |

IUPAC Name |

diazanium;7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C29H21N5O8S2.2H3N/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);2*1H3 |

InChI Key |

QHPKCULCVZCJBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzamide. The resulting intermediate is then further coupled with 7-amino-4-hydroxy-3-naphthalenesulfonic acid under controlled pH conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which may alter its color properties.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonate groups, to form derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

Biology: Employed in staining procedures to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism by which Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo groups can form stable complexes with these targets, leading to changes in their structure and function. This interaction is often exploited in staining and analytical applications to visualize and quantify biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to the azo dye family, which shares the common chromophoric azo group but varies in substituents, counterions, and metal coordination. Below is a detailed comparison with structurally analogous compounds:

Sodium 7-(4-Aminobenzamido)-4-Hydroxy-3-((2-Methoxy-5-Sulfonatophenyl)Diazenyl)Naphthalene-2-Sulfonate (Compound 4d)

- Structural Differences: The benzamido group in the target compound is replaced with a 4-aminobenzamido group in 4d . A methoxy (-OCH₃) group is present on the sulfonatophenyl ring in 4d, absent in the target compound.

- Functional Implications: The electron-donating methoxy group in 4d may redshift the absorption spectrum compared to the target compound, altering color intensity . The amino group in 4d could enhance reactivity in further chemical modifications, whereas the benzamido group in the target compound improves hydrophobicity and fiber affinity .

7-Amino-4-Hydroxy-3-[[3-Methyl-4-[(4-Sulphophenyl)Azo]Phenyl]Azo]Naphthalene-2-Sulphonic Acid (CAS 36867-70-6)

- Structural Differences :

- The sulphonic acid group (vs. sulphonate salt) may lower solubility at neutral pH, requiring alkaline conditions for application .

Cobalt-Based Azo Dyes (e.g., CAS 83803-62-7)

- Structural Differences :

- Functional Implications :

Direct Red 81 (DR81)

- Structural Differences :

- Functional Implications :

- Diammonium salts may exhibit higher solubility in hard water due to reduced precipitation with Ca²⁺/Mg²⁺ ions compared to sodium salts.

- Ammonium’s volatility under heat could affect dye stability during high-temperature processing .

Biological Activity

Diammonium 7-benzamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate, often referred to as a dye, exhibits significant biological activity due to its complex structure and functional groups. This compound is primarily recognized for its applications in the textile and food industries, where it serves as a colorant. Its molecular formula is , with a molecular weight of approximately 603.6 g/mol. The presence of azo groups within its structure contributes to its reactivity and solubility in water, which are critical for both industrial and biological applications.

Chemical Structure and Properties

The compound features multiple azo bonds that facilitate electron transfer processes, making it suitable for redox reactions. The following table summarizes its chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C24H25N7O8S2 |

| Molecular Weight | 603.6 g/mol |

| Solubility | Highly soluble in water |

| Functional Groups | Azo groups, hydroxyl, amido |

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The azo groups can act as electron donors, participating in redox reactions that neutralize free radicals.

- Antimicrobial Properties : Studies have shown that azo compounds can exhibit antimicrobial effects against various bacterial strains, making them potential candidates for antibacterial applications.

- Cellular Interactions : Interaction studies suggest that the compound can form stable complexes with biomolecules, influencing cellular processes such as signaling pathways and metabolic reactions.

Case Studies and Research Findings

Several studies have explored the biological implications of diammonium 7-benzamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate:

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent in food preservation.

- Cell Viability Assays : Research conducted on human cell lines indicated that lower concentrations of this dye did not adversely affect cell viability, while higher concentrations resulted in cytotoxic effects. This highlights the importance of dosage in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of diammonium 7-benzamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disodium 7-benzamido-4-hydroxy-3-((4-(4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate | C24H25N7O8S2 | Contains disodium instead of diammonium, affecting solubility |

| Diammonium 7-acetamido-4-hydroxy-naphthalene sulfonate | C22H23N7O7S2 | Lacks additional azo groups, resulting in different color properties |

| Disodium 6-acetamido-4-hydroxy-naphthalene sulfonate | C22H23N7O6S2 | Similar structure but different positioning of functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.